Cas no 2002304-22-3 (1-(bromomethyl)-6,6-difluorospiro2.5octane)

1-(Bromomethyl)-6,6-difluorospiro[2.5]octane is a specialized spirocyclic compound featuring a bromomethyl substituent and two fluorine atoms at the 6-position of the octane ring. Its unique spiro[2.5]octane scaffold provides structural rigidity, while the bromomethyl group offers reactivity for further functionalization, making it a valuable intermediate in organic synthesis. The presence of geminal difluorine atoms enhances stability and influences electronic properties, which can be advantageous in medicinal chemistry and materials science applications. This compound is particularly useful for constructing fluorinated spirocyclic frameworks, enabling the development of novel pharmaceuticals, agrochemicals, or advanced materials with tailored properties.
1-(bromomethyl)-6,6-difluorospiro2.5octane structure
2002304-22-3 structure
Product Name:1-(bromomethyl)-6,6-difluorospiro2.5octane
CAS No:2002304-22-3
MF:C9H13BrF2
MW:239.10032916069
CID:6089273
PubChem ID:138987886
Update Time:2025-10-31

1-(bromomethyl)-6,6-difluorospiro2.5octane Chemical and Physical Properties

Names and Identifiers

    • 1-(bromomethyl)-6,6-difluorospiro2.5octane
    • 2002304-22-3
    • 1-(bromomethyl)-6,6-difluorospiro[2.5]octane
    • 2-(Bromomethyl)-6,6-difluorospiro[2.5]octane
    • EN300-1679907
    • Inchi: 1S/C9H13BrF2/c10-6-7-5-8(7)1-3-9(11,12)4-2-8/h7H,1-6H2
    • InChI Key: BXYBFVOFLFIJJA-UHFFFAOYSA-N
    • SMILES: BrCC1CC21CCC(CC2)(F)F

Computed Properties

  • Exact Mass: 238.01687g/mol
  • Monoisotopic Mass: 238.01687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 0Ų

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Additional information on 1-(bromomethyl)-6,6-difluorospiro2.5octane

Comprehensive Overview of 1-(Bromomethyl)-6,6-difluorospiro[2.5]octane (CAS No. 2002304-22-3)

In the realm of organic chemistry, 1-(Bromomethyl)-6,6-difluorospiro[2.5]octane (CAS No. 2002304-22-3) stands out as a highly specialized compound with unique structural and functional properties. This spirocyclic derivative, featuring both bromomethyl and difluorospiro moieties, has garnered significant attention in pharmaceutical and agrochemical research. Its molecular architecture, characterized by a compact spiro[2.5]octane core, offers intriguing possibilities for drug design, particularly in modulating bioavailability and metabolic stability. Researchers are increasingly exploring its potential as a versatile building block for small-molecule therapeutics and fluorinated intermediates, aligning with the growing demand for fluorine-containing compounds in modern medicinal chemistry.

The compound's CAS number 2002304-22-3 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in supply chains. Its synthesis typically involves multi-step organic transformations, including halogenation and spirocyclization strategies, which are topics of keen interest in recent synthetic methodology publications. A notable trend in user queries revolves around its stability under various conditions, as spirocyclic systems often exhibit enhanced conformational rigidity compared to linear analogs. This property makes 1-(Bromomethyl)-6,6-difluorospiro[2.5]octane particularly valuable for applications requiring stereochemical control, such as chiral catalyst development or pro-drug formulations.

From an industrial perspective, the compound's difluorospiro component resonates with sustainability discussions, as fluorine incorporation frequently improves compound efficacy while reducing dosage requirements—a key consideration in green chemistry initiatives. Analytical techniques like NMR spectroscopy and mass spectrometry are essential for characterizing this molecule, with many researchers searching for optimized spectral data interpretation protocols. The bromomethyl group's reactivity also positions it as a candidate for cross-coupling reactions, a hot topic in catalysis research forums.

Emerging applications in material science have further expanded interest in this compound. Its spirocyclic framework may contribute to novel polymeric materials with tailored thermal properties, addressing frequent queries about high-performance additives. The fluorine atoms' electronegativity influences electron distribution, making derivatives of CAS 2002304-22-3 potential candidates for electronic materials research—a subject gaining traction in semiconductor and OLED technology communities.

Safety data for this compound remains a frequently searched aspect, with particular focus on proper handling protocols and storage conditions. While not classified as hazardous under standard regulations, its bromomethyl functionality warrants careful consideration in laboratory settings, aligning with broader industry emphasis on chemical safety best practices. Recent publications have highlighted its utility in bioconjugation strategies, answering growing demands for site-specific modification techniques in biopharmaceutical development.

The commercial availability of 1-(Bromomethyl)-6,6-difluorospiro[2.5]octane through specialty chemical suppliers reflects its niche but growing importance. Procurement-related searches often focus on bulk synthesis options and custom derivatization services, indicating its role in scalable production pipelines. As computational chemistry advances, molecular modeling studies of this spirocyclic system contribute to discussions about 3D molecular descriptors and conformational analysis—topics frequently raised in cheminformatics circles.

Looking forward, the unique combination of spirocyclic rigidity, fluorine effects, and reactive bromomethyl functionality ensures continued relevance of CAS 2002304-22-3 across multiple disciplines. Its applications in fragment-based drug discovery and as a scaffold for molecular probes answer pressing needs in chemical biology research. The compound exemplifies how strategic incorporation of fluorine atoms and constrained geometries can address contemporary challenges in molecular design, making it a compelling subject for both academic investigation and industrial innovation.

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